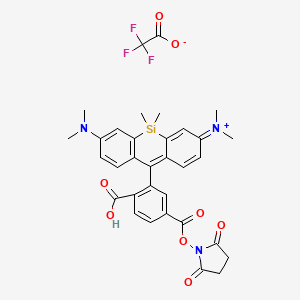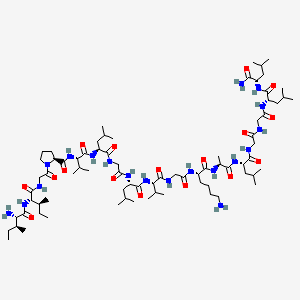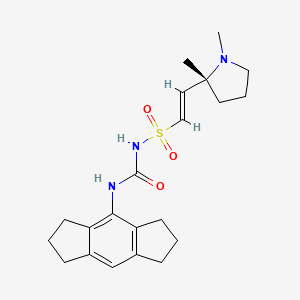
Usnoflast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usnoflast, also known as ZYIL1, is a novel oral small molecule inhibitor of the NLRP3 inflammasome. It was discovered at the Zydus Research Centre, the R&D arm of Zydus Lifesciences Ltd. This compound is currently under clinical development for several indications, including Cryopyrin-Associated Periodic Syndromes, Amyotrophic Lateral Sclerosis, Parkinson’s disease, and Ulcerative Colitis .
Preparation Methods
The specific synthetic routes and reaction conditions for Usnoflast have not been disclosed in the publicly available literature. it is known that this compound is a small molecule, which typically involves organic synthesis techniques. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Usnoflast, as an NLRP3 inhibitor, is primarily involved in biological interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response .
Scientific Research Applications
Usnoflast has shown promise in several scientific research applications:
Chemistry: As a novel small molecule, this compound can be used in studies related to the synthesis and optimization of NLRP3 inhibitors.
Biology: this compound is used to study the role of the NLRP3 inflammasome in various biological processes, including inflammation and cell death.
Medicine: this compound is under clinical development for treating diseases such as Cryopyrin-Associated Periodic Syndromes, Amyotrophic Lateral Sclerosis, Parkinson’s disease, and Ulcerative Colitis. .
Mechanism of Action
Usnoflast exerts its effects by inhibiting the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the body’s inflammatory response. By inhibiting this complex, this compound can suppress inflammation and reduce the symptoms of diseases associated with excessive inflammation. The compound has been shown to be highly potent in human whole blood assays and can distribute to the brain and cerebrospinal fluid in various nonclinical species .
Comparison with Similar Compounds
Usnoflast is unique due to its high potency and ability to inhibit the NLRP3 inflammasome. Similar compounds include other NLRP3 inhibitors, such as MCC950 and OLT1177. this compound stands out due to its oral bioavailability and efficacy in pre-clinical models of various diseases .
Properties
CAS No. |
2455519-86-3 |
|---|---|
Molecular Formula |
C21H29N3O3S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[(E)-2-[(2R)-1,2-dimethylpyrrolidin-2-yl]ethenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C21H29N3O3S/c1-21(10-5-12-24(21)2)11-13-28(26,27)23-20(25)22-19-17-8-3-6-15(17)14-16-7-4-9-18(16)19/h11,13-14H,3-10,12H2,1-2H3,(H2,22,23,25)/b13-11+/t21-/m1/s1 |
InChI Key |
HAMGPBKPACGWND-ZOXUKVPXSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1C)/C=C/S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Canonical SMILES |
CC1(CCCN1C)C=CS(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


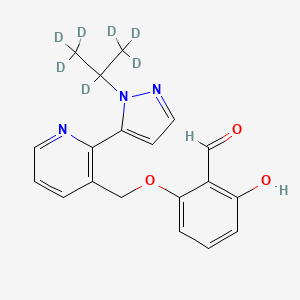

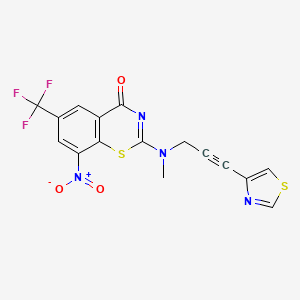
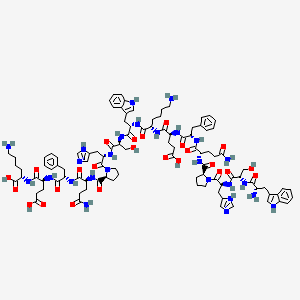
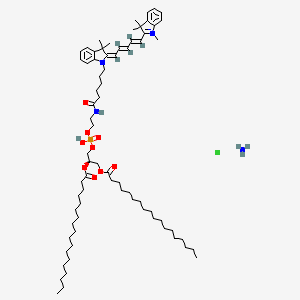

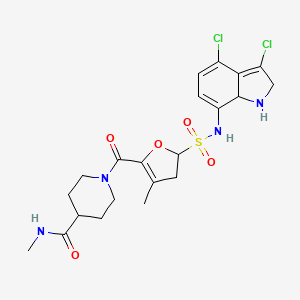
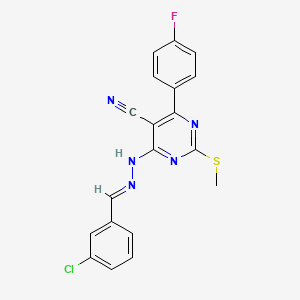
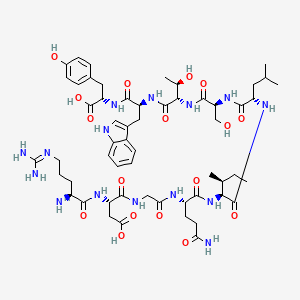
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)

